molecular formula C5H5N3O4 B1612130 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid CAS No. 39205-68-0

1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B1612130
CAS No.: 39205-68-0
M. Wt: 171.11 g/mol
InChI Key: SMXDRRLYXOTORT-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS registry number 39205-68-0 . Its molecular formula is C5H5N3O4, and it has a molecular weight of 171.11 g/mol . As a nitro-substituted pyrazole carboxylic acid, it belongs to a class of compounds that serve as versatile building blocks in organic synthesis and materials science. Pyrazole-4-carboxylic acid derivatives are of significant interest in advanced research, particularly as organic ligands for constructing metal-organic frameworks (MOFs) . These multifunctional materials have promising applications in gas separation and storage, catalysis, sensing, and contaminant removal due to their porous structures and tunable properties . Furthermore, structurally similar 1H-pyrazole-4-carboxylic acid amides have been extensively developed as key intermediates in the synthesis of commercial agrochemical fungicides, highlighting the importance of this heterocyclic scaffold in medicinal and agricultural chemistry . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-methyl-3-nitropyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-2-3(5(9)10)4(6-7)8(11)12/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXDRRLYXOTORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592899
Record name 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39205-68-0
Record name 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 1-methyl-1H-pyrazole-4-carboxylic acid HNO3/H2SO4 mixture, 0-60°C, 2-4 hours 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid 70-85 Controlled temperature critical to avoid over-nitration
2 Crude nitrated product Recrystallization from suitable solvent Pure this compound >99 purity Multiple recrystallizations may be necessary

Detailed Research Findings

  • Nitration Selectivity: Studies indicate that nitration selectively occurs at the 3-position due to electronic and steric factors inherent in the pyrazole ring system.
  • Reaction Optimization: Research shows that the ratio of nitric acid to sulfuric acid, reaction temperature, and time significantly influence the nitration efficiency and product purity.
  • Isomer Formation: Minor amounts of positional isomers can form, but optimized conditions and purification reduce these impurities to negligible levels.
  • Alternative Methods: Some research explores milder nitrating agents or catalytic nitration to improve environmental and safety profiles, but concentrated acid mixtures remain the standard for industrial synthesis.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Purity Achieved
Conventional Acid Nitration Well-established, high yield Corrosive reagents, harsh conditions 70-85% >99%
Catalytic Nitration (Emerging) Milder conditions, greener chemistry Less developed, scalability issues 60-75% 95-98%
Continuous Flow Nitration Improved control, scalability Requires specialized equipment 80-90% >99%

Notes on Related Compounds and Synthetic Challenges

While this compound is synthesized mainly via nitration, related compounds such as 1-methyl-3-nitro-1H-pyrazole-4-carboxamide follow similar routes with amide precursors. The presence of different functional groups affects nitration reactivity and purification strategies. For example, the amide derivative can be nitrated under similar conditions but may require modified workup due to differing solubility.

Summary Table of Key Reaction Parameters

Parameter Typical Range/Value Impact on Reaction
Nitrating agent ratio HNO3:H2SO4 = 1:1 to 1:2 (v/v) Influences nitration rate and selectivity
Temperature 0°C to 60°C Higher temps increase rate but risk side reactions
Reaction time 2-4 hours Longer times improve conversion but may degrade product
Solvent for recrystallization Ethanol, water, or mixtures Affects purity and crystal form

This detailed synthesis overview of this compound highlights the primary preparation method via nitration of 1-methyl-1H-pyrazole-4-carboxylic acid using mixed acid reagents under controlled conditions. Industrial processes optimize these parameters to maximize yield and purity, employing advanced purification and continuous flow techniques. Emerging research explores greener nitration alternatives, though acid nitration remains the benchmark for this compound's preparation.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid serves as a crucial building block in the synthesis of bioactive molecules. It is utilized in the development of potential drug candidates due to its structural properties that allow for modifications leading to enhanced biological activity. Pyrazole derivatives are recognized for their pharmacological properties, including anti-inflammatory and anticancer activities.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various tumor cell lines. For instance, a study highlighted the synthesis of substituted pyrazoles that showed promising results as EGFR-TK inhibitors, which are vital in targeting specific cancer types .

Materials Science

The compound is also applied in materials science for developing novel materials with specific electronic or optical properties. Its unique structure allows for integration into various polymers and composites, enhancing their performance characteristics.

Example: Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can improve conductivity and thermal stability, making it suitable for applications in electronic devices.

Biological Studies

In biological research, this compound is utilized to study enzyme inhibitors and other biologically active compounds. Its ability to interact with biological systems makes it a valuable tool for understanding metabolic pathways and mechanisms of action.

Example: Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes, providing insights into potential therapeutic targets for diseases related to enzyme dysfunction .

Chemical Reactions and Synthesis

The compound can undergo various chemical reactions, including reduction and substitution:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
  • Esterification: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Reaction TypeReagentsMajor Products
ReductionTin(II) chloride in hydrochloric acid1-Methyl-3-amino-1H-pyrazole-4-carboxylic acid
EsterificationAlcohols and acid catalysts (e.g., sulfuric acid)Methyl 1-methyl-3-nitro-1H-pyrazole-4-carboxylate

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications
1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-NO₂, 4-COOH C₆H₅N₃O₄ 100445-95-2 Agrochemical intermediates
3-Nitro-1H-pyrazole-4-carboxylic acid 3-NO₂, 4-COOH (no 1-CH₃) C₄H₃N₃O₄ 39196-96-8 Higher acidity due to unsubstituted N-H
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 1-CH₃, 3-C₃H₇, 4-NO₂, 5-COOH C₈H₁₁N₃O₄ 139756-00-6 Enhanced lipophilicity for drug delivery
1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid 1-CH₃, 3-CF₃, 4-COOH C₆H₅F₃N₂O₂ N/A Electron-withdrawing CF₃ enhances bioactivity
3-Ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid 1-CH₃, 3-C₂H₅, 4-NO₂, 5-COOH C₇H₈N₃O₄ 26308-41-8 Altered steric effects for pesticide synthesis

Key Observations:

  • Positional Isomerism : Shifting the nitro group from the 3- to 4-position (e.g., 1-methyl-4-nitro-3-propyl analog) alters electronic properties and reactivity .
  • Substituent Effects : Alkyl chains (e.g., propyl, ethyl) at the 3-position increase molecular weight and lipophilicity, impacting solubility and membrane permeability . Trifluoromethyl groups enhance electronegativity, improving binding to biological targets .
  • Acidity : The absence of a 1-methyl group in 3-nitro-1H-pyrazole-4-carboxylic acid results in a more acidic N-H proton, influencing salt formation and solubility .

Physicochemical Properties

Property 1-Methyl-3-nitro-4-COOH 3-Nitro-1H-pyrazole-4-COOH 1-Methyl-4-nitro-3-propyl-5-COOH
Molecular Weight (g/mol) 191.12 157.09 237.20
Solubility Moderate in polar solvents High in DMSO Low in water, high in THF
Melting Point Not reported >200°C (decomposes) 150–155°C

Biological Activity

1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid (MNPCA) is a heterocyclic compound with significant biological activity, characterized by a pyrazole ring with a methyl group at position 1, a nitro group at position 3, and a carboxylic acid group at position 4. Its unique structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C5H5N3O4
  • Molecular Weight : 145.11 g/mol

The presence of both the nitro and carboxylic acid functional groups enhances its reactivity and potential interactions with biological macromolecules, such as enzymes and receptors.

MNPCA's biological activity is primarily attributed to its ability to interact with specific targets through:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acids in target proteins.
  • Electrostatic Interactions : The negatively charged nitro group may engage in electrostatic interactions with positively charged residues.
  • Hydrophobic Interactions : The methyl group contributes to hydrophobic interactions, influencing binding affinity.

Biological Activities

Research has demonstrated that MNPCA exhibits several biological activities:

Anticancer Activity

MNPCA has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it can induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 1.0 μM .

Antifungal Activity

In vitro studies have highlighted MNPCA's antifungal properties against several phytopathogenic fungi, demonstrating higher efficacy than standard antifungal agents .

Enzyme Inhibition

MNPCA has been investigated for its potential as an enzyme inhibitor. Molecular docking studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammation, although detailed target identification remains an area for further research .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the effects of MNPCA on breast cancer cells, revealing that it significantly inhibited microtubule assembly at a concentration of 20.0 μM, suggesting its potential as a microtubule-destabilizing agent .
  • Antifungal Efficacy : A series of experiments conducted on various fungi indicated that MNPCA exhibited superior antifungal activity compared to traditional treatments, highlighting its potential application in agricultural settings .
  • Enzyme Interaction Studies : Research involving molecular modeling has provided insights into how MNPCA interacts with enzymes, paving the way for the development of new therapeutic agents targeting specific pathways involved in disease processes .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC5H5N3O4Methyl substitution enhances solubility
4-Nitro-1H-pyrazole-3-carboxylic acidC4H3N3O4Different functional group positioning
Methyl 3-nitro-1H-pyrazole-4-carboxylateC5H5N3O4Ester derivative with distinct bioactivity

The unique arrangement of functional groups in MNPCA differentiates it from other pyrazole derivatives, influencing its reactivity and biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions starting with precursors like ethyl acetoacetate and nitro-substituted hydrazines. For example, using a modified Vilsmeier-Haack reaction with DMF-DMA (dimethylformamide dimethyl acetal) to introduce the nitro group at the 3-position . Another approach involves nucleophilic substitution under basic conditions (e.g., K₂CO₃) to functionalize the pyrazole core, followed by oxidation of intermediates to yield the carboxylic acid moiety . Key steps include precise temperature control (70–80°C) and purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for the nitro group (δ ~8.5–9.0 ppm for adjacent protons) and carboxylic acid (δ ~12–13 ppm, broad) .
  • FT-IR : Confirm the nitro group (asymmetric stretching ~1530 cm⁻¹, symmetric ~1350 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., dimer formation via carboxylic acid groups) .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing substituent, directing electrophilic attacks to the 5-position of the pyrazole ring. For example, in SNAr (nucleophilic aromatic substitution) reactions, amines or thiols selectively replace leaving groups at this position. Reactivity can be modulated by varying solvents (e.g., DMF for polar aprotic conditions) and catalysts (e.g., CuI for Ullmann-type couplings) .

Advanced Research Questions

Q. How can density functional theory (DFT) models elucidate the electronic structure and reaction pathways of this compound?

  • Methodological Answer :
  • Geometry optimization : Use B3LYP/6-31G(d) basis sets to calculate bond lengths and angles, validating against X-ray data .
  • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. The nitro group typically lowers LUMO energy, enhancing electrophilicity .
  • Reaction mechanisms : Simulate intermediates in nitro reduction (e.g., catalytic hydrogenation pathways) using transition-state modeling .

Q. What strategies resolve contradictions in reported biological activity data for nitro-pyrazole derivatives?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing nitro with cyano or methyl groups) to isolate contributions to bioactivity .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., cisplatin for antiproliferative assays) to minimize variability .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (avoiding vendor-supplied data) to identify trends in IC₅₀ values or selectivity .

Q. How can computational docking predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Target selection : Prioritize proteins with known pyrazole-binding pockets (e.g., cyclooxygenase-2 or kinases) .
  • Molecular docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the carboxylic acid and active-site residues (e.g., Arg120 in COX-2) .
  • Free energy calculations : Apply MM-GBSA to estimate binding affinities, comparing with experimental IC₅₀ data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid
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1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid

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